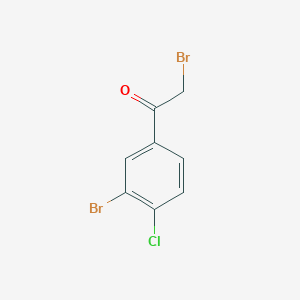

2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone

Description

Contextualization within Halogenated Ketone Chemistry

Halogenated ketones, particularly α-haloketones, are a well-established class of reagents in organic chemistry. The presence of a halogen atom on the α-carbon makes this position highly susceptible to nucleophilic attack, a consequence of the inductive electron-withdrawing effect of both the halogen and the adjacent carbonyl group. This inherent reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.

The synthesis of α-haloketones is typically achieved through the halogenation of a ketone at the α-position. This can be accomplished using various halogenating agents, such as elemental bromine or N-bromosuccinimide (NBS), often in the presence of an acid or base catalyst. scispace.com For a compound like 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone, the synthesis would likely involve the bromination of 1-(3-bromo-4-chlorophenyl)ethanone.

Overview of Strategic Importance as a Synthetic Precursor

The strategic importance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The dual reactivity of the α-bromo ketone moiety allows for a variety of cyclization reactions.

For instance, α-haloketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis , a classic method for preparing thiazole rings by reacting with a thiourea (B124793) or thioamide. researchgate.netscispace.comijsrst.com This reaction is of significant interest as the thiazole motif is present in numerous biologically active compounds. Similarly, in the Feist-Benary furan (B31954) synthesis , α-haloketones react with β-dicarbonyl compounds to form substituted furans. wikipedia.orgquimicaorganica.org Furthermore, these compounds can serve as precursors for various other heterocyclic systems, including imidazoles and triazoles, through reactions with appropriate nucleophiles. nih.gov The presence of additional halogen substituents on the phenyl ring of this compound offers further opportunities for functionalization, potentially leading to the development of novel pharmaceutical candidates and other functional materials. researchgate.net

Historical Development of Related Chemical Entities

The study of acetophenone (B1666503) and its derivatives has a rich history dating back to the 19th century. Acetophenone, the simplest aromatic ketone, was first synthesized in 1857. nih.gov Its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals became increasingly apparent throughout the 20th century. nih.govbritannica.commarketresearchfuture.com

The development of halogenated acetophenones as versatile synthetic intermediates gained momentum with the elucidation of their reaction mechanisms and the discovery of named reactions like the Hantzsch and Feist-Benary syntheses in the late 19th and early 20th centuries. scispace.comwikipedia.org The introduction of multiple halogen atoms onto the acetophenone scaffold, as seen in the title compound, is a more recent development driven by the quest for novel molecules with specific biological or material properties. The synthesis of acetophenidine, a precursor to paracetamol, marked a significant turning point in the application of acetophenone derivatives in the pharmaceutical industry. biotech-spain.com The continuous exploration of compounds like this compound is a testament to the enduring importance of this class of molecules in advancing chemical science.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-1-(3-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCVEOFSDAFTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622609 | |

| Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87427-58-5 | |

| Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 3 Bromo 4 Chlorophenyl Ethanone

Classical Bromination Approaches

Traditional methods for synthesizing 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone typically involve a multi-step process, beginning with the formation of a substituted acetophenone (B1666503), which is then subjected to alpha-bromination.

Alpha-Bromination of Substituted Acetophenone Precursors

The key transformation in the synthesis of the target compound is the alpha-bromination of a ketone. This reaction introduces a bromine atom onto the carbon atom adjacent to the carbonyl group. The general mechanism for the acid-catalyzed alpha-bromination of a ketone proceeds through the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. A subsequent deprotonation at the alpha-carbon leads to the formation of an enol. masterorganicchemistry.com This enol, acting as a nucleophile, then attacks a molecule of elemental bromine (Br₂) or another electrophilic bromine source, such as N-Bromosuccinimide (NBS). masterorganicchemistry.com A final deprotonation of the carbonyl oxygen yields the α-bromo ketone and regenerates the acid catalyst. masterorganicchemistry.com

In the context of synthesizing this compound, the direct precursor required is 3-bromo-4-chloroacetophenone. The alpha-bromination of this precursor would yield the desired final product.

Regioselective Bromination Techniques

Achieving the specific substitution pattern of this compound requires careful application of regioselective synthesis techniques in two key stages.

First is the synthesis of the precursor, 3-bromo-4-chloroacetophenone. A common strategy for this is the electrophilic aromatic substitution on a pre-existing acetophenone. Starting with 4-chloroacetophenone, the acetyl group (a meta-director) and the chlorine atom (an ortho-, para-director) work in concert to direct incoming electrophiles. The chlorine atom activates the ortho positions (positions 3 and 5) towards substitution, while the acetyl group deactivates the ring but directs meta. The position ortho to the chlorine and meta to the acetyl group (position 3) is thus the most likely site for electrophilic bromination. This selective bromination of 4-chloroacetophenone is expected to yield 3-bromo-4-chloroacetophenone as the major product. orgsyn.org

The second stage is the alpha-bromination of the 3-bromo-4-chloroacetophenone intermediate. This reaction is inherently regioselective, as the bromination occurs specifically at the alpha-carbon of the acetyl group, which is the only position activated by the carbonyl for this type of substitution under these conditions. libretexts.org

Control of Stoichiometry and Reaction Conditions

Precise control over stoichiometry and reaction conditions is paramount for the successful and efficient synthesis of α-bromo ketones. The use of a slight excess of the brominating agent is common to ensure complete conversion of the starting material. For instance, studies on the bromination of 4-chloroacetophenone have utilized a molar ratio of 1.0:1.1 for the substrate to the brominating agent. wikipedia.orgnih.gov

The choice of brominating agent and solvent system also plays a critical role. While elemental bromine in acetic acid is a classic method, other reagents like pyridine (B92270) hydrobromide perbromide have been shown to be highly efficient. nih.gov N-Bromosuccinimide (NBS) is another common and often milder alternative to Br₂. masterorganicchemistry.com The reaction temperature is also a key parameter to control, with temperatures around 90°C often being optimal for achieving a good yield in a reasonable timeframe without promoting side reactions. nih.gov

Table 1: Classical Alpha-Bromination of Substituted Acetophenones

| Substrate | Brominating Agent (Molar Ratio) | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide (1.1 equiv.) | Acetic Acid | 90 °C | 3 h | 85% | nih.gov |

| 4-Chloroacetophenone | Cupric Bromide (CuBr₂) | Not specified | Not specified | 3 h | ~60% | nih.gov |

| 3-Bromoacetophenone | N-Bromosuccinimide (NBS) | Acetic Acid | Reflux | 6 h | Not specified | google.com |

| Acetophenone | Bromine (Br₂) | Acetic Acid | Not specified | Not specified | 72% | libretexts.org |

Modern and Efficient Synthesis Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the preparation of α-bromo ketones, including one-pot and microwave-assisted techniques.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The alpha-bromination of ketones is particularly well-suited to this technology. researchgate.netresearchgate.net

Studies have shown that the bromination of acetophenones with N-Bromosuccinimide (NBS), catalyzed by p-toluenesulfonic acid (p-TSA), can be achieved in minutes under microwave irradiation, compared to hours under thermal conditions. researchgate.net This rapid and efficient heating can significantly enhance the rate of enol formation, which is often the rate-limiting step. researchgate.net This methodology is applicable to a wide range of substituted acetophenones and represents a greener and more efficient route for the synthesis of this compound from its precursor.

Table 2: Comparison of Conventional vs. Microwave-Assisted α-Bromination of Acetophenone

| Substrate | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | NBS, p-TSA, Thermal (Reflux in CCl₄) | 8 h | 85% | researchgate.net |

| Acetophenone | NBS, p-TSA, Microwave (80 °C) | 6 min | 98% | researchgate.net |

| 4-Bromoacetophenone | NBS, Microwave | Not specified | 90% | researchgate.net |

Catalytic Approaches for Bromination

The synthesis of α-bromo ketones, including this compound, often commences with the corresponding acetophenone, in this case, 1-(3-bromo-4-chlorophenyl)ethanone. The direct α-bromination of the ketone's side chain is a critical transformation. While various brominating agents can be used, catalytic approaches are frequently employed to enhance reaction rates and selectivity, minimizing side reactions such as aromatic ring bromination. libretexts.org

Acid catalysis is a cornerstone of this transformation. The mechanism typically involves the protonation of the carbonyl oxygen by an acid catalyst, which facilitates the formation of a nucleophilic enol intermediate. This enol then attacks an electrophilic bromine source, like molecular bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS). libretexts.org

Several catalysts have been demonstrated to be effective for the α-bromination of substituted acetophenones. For instance, solid acid catalysts like acidic aluminum oxide (Al₂O₃) have been used. In one study, acidic Al₂O₃ was found to be more effective than neutral Al₂O₃, suggesting that the catalyst's acidic nature is crucial for promoting the enol form of the ketone, which leads to the desired α-brominated product. nih.gov Similarly, p-toluenesulfonic acid (p-TsOH) is a widely used homogeneous catalyst that effectively promotes bromination with NBS. shodhsagar.comresearchgate.net The reaction is often unsuccessful in the absence of such an acid catalyst under thermal conditions. shodhsagar.comresearchgate.net

The choice of catalyst can significantly influence the reaction's outcome. The data below, derived from studies on acetophenone and its derivatives, illustrates the efficacy of different catalytic systems.

Table 1: Catalytic Systems for α-Bromination of Acetophenones with NBS

| Substrate | Catalyst | Solvent | Temperature | Yield of α-Bromo Product | Reference |

|---|---|---|---|---|---|

| Acetophenone | Acidic Al₂O₃ (10% w/w) | Methanol (B129727) | Reflux | 89% | nih.gov |

| Acetophenone | p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | Not specified | High | shodhsagar.com |

| Acetophenone | p-TsOH (ultrasound) | Methanol | 35°C | High | researchgate.net |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide (as reagent and catalyst) | Acetic Acid | 90°C | 85% | dntb.gov.ua |

| Acetophenone | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Ether | Ice bath | Good | orgsyn.org |

Cascade Reaction Sequences in Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where a subsequent reaction occurs only by virtue of the chemical functionality formed in the previous step. These one-pot sequences are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors without isolating intermediates.

While specific literature detailing a cascade reaction for the direct synthesis of this compound is not prevalent, related principles can be applied. For instance, a versatile one-pot strategy has been developed to synthesize various α-bromoketones from secondary alcohols. rsc.org This process involves the in-situ oxidation of the alcohol to a ketone, followed immediately by α-bromination. Such a sequence, if applied to 1-(3-bromo-4-chlorophenyl)ethanol, could theoretically produce the target compound in a single procedural step, avoiding the isolation of the intermediate ketone.

Another relevant concept is the one-step preparation of α-halo acetophenone dimethyl ketals from acetophenones. google.com This patented method combines α-halogenation and ketal formation into a single reaction vessel, demonstrating how multiple transformations can be telescoped. google.com Applying this logic, a hypothetical cascade for this compound could involve the bromination of the aromatic ring of a simpler precursor followed by the α-bromination of the acetyl group in a one-pot fashion, although this would require careful control over regioselectivity.

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of a specific molecule like this compound is crucial for maximizing product yield and purity while minimizing waste and cost. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Outcomes

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the reaction pathway. In the α-bromination of acetophenones, the choice of solvent can dramatically affect the yield of the desired product. Studies have shown that polar protic solvents like methanol often provide superior results. nih.gov

In a comparative study on the α-bromination of acetophenone using NBS and an acidic Al₂O₃ catalyst, methanol was found to be the most effective solvent, affording a high yield in a short reaction time. nih.gov Other solvents such as ethanol, acetonitrile, and dichloromethane (B109758) resulted in lower yields. nih.govresearchgate.net The high efficiency in methanol may be attributed to its ability to solvate the ionic intermediates and potentially participate in the reaction mechanism, for example by capturing the bromonium ion to facilitate the reaction. nih.gov The use of water as a solvent generally gives poor results in these reactions. nih.gov

Table 2: Effect of Solvent on the Yield of α-Bromoacetophenone

| Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Methanol (MeOH) | 10 | 89 | nih.govresearchgate.net |

| Ethanol (EtOH) | 40 | 74 | nih.govresearchgate.net |

| Acetonitrile (CH₃CN) | 60 | 51 | nih.govresearchgate.net |

| Dichloromethane (CH₂Cl₂) | 60 | 44 | nih.govresearchgate.net |

| Tetrahydrofuran (THF) | 60 | 56 | nih.govresearchgate.net |

| Water (H₂O) | 1440 (24 hrs) | 15 | nih.govresearchgate.net |

Data based on the reaction of acetophenone with NBS and 10% (w/w) acidic Al₂O₃ at reflux temperature. nih.govresearchgate.net

Temperature and Pressure Control in Synthesis

Temperature is a critical parameter for controlling reaction kinetics and selectivity. For the α-bromination of acetophenones, the optimal temperature depends on the specific reactants and catalyst used. Some procedures are conducted at low temperatures, such as in an ice bath, particularly when using highly reactive reagents like bromine with an aluminum chloride catalyst, to control the reaction rate and prevent side reactions. orgsyn.org

In other cases, elevated temperatures are necessary to drive the reaction to completion. For example, reactions with NBS in methanol or acetic acid are often performed at the solvent's reflux temperature. nih.govdntb.gov.ua In one study, the synthesis of 4-chloro-α-bromo-acetophenone was optimized at 90 °C. dntb.gov.ua Microwave irradiation has also emerged as a tool for precise and rapid heating, significantly reducing reaction times for α-bromination from hours to minutes. researchgate.netresearchgate.net This technique allows for efficient energy transfer directly to the solvent and reactants, enabling rapid achievement of the target temperature.

While pressure is a significant factor in many gas-phase or high-pressure reactions, the synthesis of α-bromo ketones from acetophenones is typically conducted in the liquid phase at atmospheric pressure. Therefore, pressure control is not generally a primary consideration for optimizing these specific transformations.

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 1 3 Bromo 4 Chlorophenyl Ethanone

Reactivity of the Alpha-Bromo Ketone Moiety

The alpha-bromo ketone portion of the molecule is characterized by the presence of a bromine atom on the carbon adjacent to the carbonyl group. This arrangement significantly influences the reactivity of both the carbonyl carbon and the alpha-carbon.

The carbonyl carbon in 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The electronegative oxygen atom draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles. The presence of the electron-withdrawing bromoacetyl group, as well as the bromo and chloro substituents on the aromatic ring, further enhances the electrophilicity of the carbonyl carbon by inductive effects. This heightened electrophilicity makes the carbonyl group a prime target for a variety of nucleophilic addition reactions.

The alpha-bromo ketone functionality is highly susceptible to nucleophilic attack, primarily at the alpha-carbon, leading to the displacement of the bromide ion. These reactions typically proceed through an SN2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the alpha-carbon is a chiral center. libretexts.org However, given that the alpha-carbon in this compound is not chiral, this aspect is not directly applicable.

A prominent example of the reactivity of alpha-bromo ketones is their use in the Hantzsch thiazole (B1198619) synthesis . youtube.comresearchgate.net In this reaction, the alpha-bromo ketone serves as an electrophile that reacts with a thioamide, such as thiourea (B124793), to form a thiazole ring system. youtube.comorganic-chemistry.org The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the alpha-carbon of the ketone, displacing the bromide. This is followed by an intramolecular condensation and dehydration to yield the final aromatic thiazole product. youtube.com This pathway highlights the utility of this compound as a precursor for the synthesis of complex heterocyclic compounds. researchgate.netresearchgate.net

| Reaction Type | Nucleophile | Key Intermediate | Product Class |

|---|---|---|---|

| General SN2 | Various (e.g., amines, alkoxides) | Pentacoordinate Transition State | Substituted Ketones |

| Hantzsch Thiazole Synthesis | Thioamide/Thiourea | Thiazoline Intermediate | Thiazoles |

For alpha-bromo ketones with a chiral alpha-carbon, reactions with nucleophiles proceeding via an SN2 mechanism typically result in an inversion of configuration. libretexts.org While this compound itself is achiral, reactions involving this compound can lead to the formation of new stereocenters depending on the nature of the nucleophile and the subsequent transformations. Under certain conditions, particularly with the use of a base, enolate formation can occur. The resulting enolate is planar, and its subsequent reaction with an electrophile can lead to a racemic mixture of products if a new stereocenter is formed.

Aromatic Ring Functionalization and Transformations

The 3-bromo-4-chlorophenyl ring of the molecule offers opportunities for further functionalization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

Electrophilic aromatic substitution (EAS) on the dihalogenated phenyl ring is influenced by the directing effects of the three substituents: the bromo group at C3, the chloro group at C4, and the bromoacetyl group at C1.

Halogen Substituents (Bromo and Chloro): Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene (B151609). libretexts.orglibretexts.org However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. libretexts.orgyoutube.com

Bromoacetyl Group: The bromoacetyl group is a deactivating and meta-directing group. libretexts.org Its strong electron-withdrawing nature, both by induction and resonance, deactivates the aromatic ring significantly and directs incoming electrophiles to the positions meta to it (C3 and C5).

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -C(O)CH₂Br | 1 | Deactivating (Inductive & Resonance) | Meta (to C3, C5) |

| -Br | 3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para (to C2, C5) |

| -Cl | 4 | Deactivating (Inductive), Donating (Resonance) | Ortho (to C3, C5) |

The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, allows for selective functionalization using metal-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira couplings. nobelprize.orgorganic-chemistry.org The general order of reactivity for aryl halides in these palladium-catalyzed reactions is I > Br > OTf > Cl. harvard.edu

This reactivity difference can be exploited to achieve chemoselective cross-coupling. The carbon-bromine bond at the C3 position is expected to be significantly more reactive than the carbon-chlorine bond at the C4 position in palladium-catalyzed reactions. nih.gov Therefore, by carefully selecting the reaction conditions (catalyst, ligand, and temperature), it is possible to selectively couple a nucleophile at the C3 position while leaving the C-Cl bond intact. For instance, a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne could be directed to the C3 position. wikipedia.orgorganic-chemistry.org Subsequent modification of the reaction conditions, often by using a more active catalyst system or higher temperatures, could then enable a second cross-coupling reaction at the less reactive C4 position. nih.gov This stepwise functionalization provides a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds.

Reaction Kinetic and Thermodynamic Studies

As of the current date, a thorough review of scientific literature and chemical databases reveals a notable absence of specific research dedicated to the reaction kinetics and thermodynamic properties of this compound. While the synthesis and general reactivity of related α-bromoacetophenones are documented, detailed quantitative studies determining the rates, activation energies, and thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) for reactions involving this specific compound have not been published.

Consequently, no data tables or detailed research findings on the reaction kinetics and thermodynamics of this compound can be provided at this time. Further experimental investigation is required to elucidate these aspects of its chemical behavior.

Derivatization and Transformative Applications in Organic Synthesis

Construction of Heterocyclic Architectures

The compound serves as a key starting material for synthesizing a variety of heterocyclic rings, which are core components of many pharmaceutical and agrochemical products. The dual reactivity of the α-bromoketone facilitates cyclization reactions with appropriate binucleophilic reagents.

The reaction of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone with nitrogen-containing reagents is a well-established route to various N-heterocycles.

Imidazoles: Imidazoles can be synthesized through the reaction of this compound with amidines or reagents like urea, thiourea (B124793), and guanidine. rasayanjournal.co.in In a typical reaction, the α-bromoketone condenses with two equivalents of an amine and an aldehyde (or its equivalent), a process known as the Radziszewski synthesis. rasayanjournal.co.in A more direct method involves reacting the α-bromoketone with a formamide, or by heating it with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org The reaction with urea, for instance, leads to the formation of a 4-(3-bromo-4-chlorophenyl)-1H-imidazol-2(5H)-one derivative.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring. nih.gov This reaction involves the condensation and cyclization of an α-haloketone with a thioamide. When this compound is treated with a thioamide, such as thiourea, it yields 2-amino-4-(3-bromo-4-chlorophenyl)thiazole. This reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration. organic-chemistry.org

Pyridines: Substituted pyridines can be prepared using the Kröhnke pyridine (B92270) synthesis. This multi-step, one-pot reaction utilizes this compound as the starting α-bromoketone. The ketone is first reacted with pyridine to form a pyridinium (B92312) salt (a Kröhnke salt). This salt is then treated with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to yield a polysubstituted pyridine derivative. organic-chemistry.orgnih.gov

| Heterocycle | Reagent(s) | Resulting Structure Core | Reaction Name |

|---|---|---|---|

| Imidazole | Urea or Guanidine | 4-(3-bromo-4-chlorophenyl)-1H-imidazol-2(5H)-one | Radziszewski Synthesis rasayanjournal.co.in |

| Thiazole | Thiourea | 2-amino-4-(3-bromo-4-chlorophenyl)thiazole | Hantzsch Synthesis nih.gov |

| Pyridine | Pyridine, α,β-unsaturated ketone, Ammonium acetate | Substituted 2,4,6-triarylpyridine | Kröhnke Synthesis organic-chemistry.org |

The synthesis of oxygen-containing heterocycles, such as benzofurans, can be achieved using this compound. A common method involves reaction with substituted phenols. For example, reacting the α-bromoketone with a salicylaldehyde (B1680747) derivative (2-hydroxybenzaldehyde) under basic conditions can lead to the formation of a benzofuran (B130515) ring. The reaction proceeds via initial O-alkylation of the phenol (B47542) to form a phenoxy ketone intermediate, which then undergoes intramolecular cyclization (e.g., a Perkin-like condensation) to form the furan (B31954) ring fused to the benzene (B151609) ring. researchgate.net The use of catechols (1,2-dihydroxybenzene) can similarly lead to the formation of benzodioxole-related structures.

For the synthesis of sulfur-containing heterocycles, particularly thiophenes, the Gewald reaction is a prominent method. This reaction typically involves the condensation of an α-haloketone, elemental sulfur, and a compound containing an active methylene (B1212753) group (such as a malononitrile (B47326) or cyanoacetate) in the presence of a base. researchgate.netorganic-chemistry.org Reacting this compound with elemental sulfur and malononitrile would yield a highly substituted 2-aminothiophene derivative, specifically 2-amino-3-cyano-4-(3-bromo-4-chlorophenyl)thiophene.

Nucleophilic Substitution Reactions with Various Reagents

The α-bromo position of this compound is highly susceptible to nucleophilic attack, a reaction fundamental to its role as a synthetic intermediate. libretexts.org This SN2 reaction involves the displacement of the bromide ion by a wide range of nucleophiles. chemguide.co.uk

Primary and secondary amines readily react with this compound to form α-aminoketones. clockss.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the bromine. chemguide.co.uk This displaces the bromide ion and, after deprotonation of the resulting ammonium salt, yields the corresponding α-aminoketone. These products are valuable intermediates themselves, often serving as precursors for more complex heterocyclic systems. researchgate.net Similarly, amides can act as nucleophiles, although they are generally less reactive than amines.

| Nucleophile | General Product Class | Specific Product Example with Diethylamine |

|---|---|---|

| Primary/Secondary Amine | α-Aminoketone | 2-(Diethylamino)-1-(3-bromo-4-chlorophenyl)ethanone |

| Alcohol/Alkoxide | α-Alkoxyketone | 2-Ethoxy-1-(3-bromo-4-chlorophenyl)ethanone |

| Phenol/Phenoxide | α-Aryloxyketone | 2-Phenoxy-1-(3-bromo-4-chlorophenyl)ethanone |

In the presence of a base, alcohols (as alkoxides) and phenols (as phenoxides) act as potent oxygen nucleophiles. They react with this compound to produce α-alkoxyketones and α-aryloxyketones, respectively. This reaction, analogous to the Williamson ether synthesis, involves the formation of a new carbon-oxygen bond at the α-position of the ketone. byjus.com The resulting ether derivatives are also important synthetic intermediates.

A Detailed Examination of this compound in Synthetic Chemistry

The α-haloketone, this compound, is a highly functionalized aromatic ketone that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive α-bromoacetyl group attached to a tri-substituted phenyl ring, featuring both bromo and chloro substituents. This unique combination of functional groups, particularly the electrophilic carbonyl carbon and the carbon bearing the α-bromine, makes it a valuable precursor for constructing a wide array of more complex molecular architectures, especially heterocyclic compounds. The following sections explore its derivatization and transformative applications through various synthetic methodologies.

The reaction of α-haloketones with sulfur-based nucleophiles is a cornerstone for the synthesis of sulfur-containing heterocycles. In the case of this compound, the electrophilic carbon atom alpha to the carbonyl group is highly susceptible to nucleophilic attack by thiols and their derivatives, such as thioamides and thioureas.

A prominent application of this reactivity is the Hantzsch thiazole synthesis. When this compound is treated with a thioamide, the reaction proceeds through an initial S-alkylation, where the sulfur atom of the thioamide displaces the bromide ion, forming an isothioamide salt intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield a highly substituted thiazole ring. organic-chemistry.orgekb.eg

Similarly, reacting the title compound with thiourea leads to the formation of 2-aminothiazole (B372263) derivatives. nih.govnih.govresearchgate.net The reaction mechanism involves the sulfur atom of thiourea attacking the α-carbon to displace the bromide. The resulting intermediate then undergoes cyclization via the attack of one of the amino groups on the ketone's carbonyl carbon, followed by elimination of a water molecule to form the aromatic 2-aminothiazole ring system. nih.gov These reactions provide a direct and efficient route to 2-amino-4-(3-bromo-4-chlorophenyl)thiazoles, which are scaffolds of interest in medicinal chemistry.

Table 1: Synthesis of Thiazole Derivatives

| Reactant | Product | Reaction Type |

|---|---|---|

| Thiourea | 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole | Hantzsch Thiazole Synthesis |

The dual reactivity of the α-bromo and carbonyl functionalities in this compound makes it an ideal substrate for condensation reactions with bifunctional nucleophiles to construct various heterocyclic systems. A classic example is the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. sapub.org

The reaction of this compound with o-phenylenediamine (B120857) (a 1,2-diaminobenzene) is a well-established method for quinoxaline (B1680401) synthesis. researchgate.netchim.it The reaction typically proceeds in two steps. First, one of the amino groups of o-phenylenediamine attacks the α-carbon, displacing the bromine atom in a nucleophilic substitution. The second amino group then condenses with the carbonyl group, forming an imine. Tautomerization and subsequent oxidation (often aerial) or elimination of water leads to the formation of the stable, aromatic quinoxaline ring. researchgate.net This reaction, when applied to the title compound, yields 2-(3-bromo-4-chlorophenyl)quinoxaline. The conditions for this synthesis can often be mild, sometimes requiring only refluxing in a suitable solvent like ethanol, and can even proceed without a catalyst. researchgate.net

Table 2: Quinoxaline Synthesis

| Reactant | Product | Heterocycle Formed |

|---|

The carbonyl group of this compound can undergo various reductive transformations, providing access to different classes of compounds. The specific product obtained depends heavily on the reducing agent and reaction conditions employed. wikipedia.org

A mild reduction, typically achieved using a metal hydride reagent like sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to a secondary alcohol without affecting the halogen substituents on the aromatic ring or the α-bromo group. google.comlibretexts.org This reaction transforms this compound into 2-bromo-1-(3-bromo-4-chlorophenyl)ethanol. These resulting α-halo alcohols are valuable chiral building blocks and synthetic intermediates in their own right. google.com

Alternatively, reductive dehalogenation can occur, where the α-bromine is removed to yield the parent ketone, 1-(3-bromo-4-chlorophenyl)ethanone. This can be achieved using various reagents, such as hydroiodic acid or sodium iodide in the presence of a suitable acid. tandfonline.com The choice of reagent allows for selective transformation, either targeting the carbonyl for reduction or the α-halogen for removal, thus enhancing the synthetic utility of the starting α-haloketone.

Table 3: Carbonyl Reduction Products

| Reagent | Product | Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanol | Ketone to Secondary Alcohol |

The Mannich reaction is a three-component condensation that forms a β-amino-ketone, known as a Mannich base. researchgate.net It involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. While this compound itself does not possess the requisite active hydrogen for direct participation as the acidic component, it can be incorporated into synthetic schemes that utilize the Mannich reaction. For instance, it can be used to alkylate a pre-formed Mannich base or be part of a multi-step synthesis where a Mannich reaction is a key step in building a more complex molecule from a derivative of the title compound. researchgate.net

For example, a heterocyclic compound synthesized from this compound could be functionalized with a group containing an active hydrogen. This new intermediate could then undergo a Mannich reaction with formaldehyde (B43269) and an amine (such as dimethylamine, piperidine, or morpholine) to introduce an aminomethyl group, thereby expanding the molecular complexity and providing access to novel derivatives. researchgate.net

The carbonyl group of this compound provides a reactive handle for olefination reactions, which are fundamental carbon-carbon bond-forming processes that convert a C=O double bond into a C=C double bond.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), typically prepared by treating a triphenylphosphonium salt with a strong base. wikipedia.orglibretexts.org The ylide attacks the electrophilic carbonyl carbon of the ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane ring. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comumass.edu This reaction allows for the conversion of this compound into a terminal or substituted alkene, such as 1-bromo-2-(3-bromo-4-chlorophenyl)-1-propene, depending on the specific ylide used.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgresearchgate.net HWE reagents are generally more nucleophilic than corresponding Wittig ylides and offer significant advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org A key feature of the HWE reaction is its ability to produce (E)-alkenes with high stereoselectivity, especially with stabilized phosphonate carbanions. wikipedia.orgnrochemistry.com Reacting this compound in an HWE reaction provides a reliable method for synthesizing α,β-unsaturated esters, nitriles, or ketones with a defined stereochemistry.

Table 4: Olefination Reactions

| Reaction Name | Reagent Type | Product Type |

|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Alkene |

The reactivity of the α-bromo substituent can be modulated through halogen exchange reactions, most notably the Finkelstein reaction. manac-inc.co.jp This reaction allows for the conversion of an alkyl bromide into an alkyl iodide, which is often a better leaving group and a more reactive intermediate in nucleophilic substitution reactions.

By treating this compound with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972), the α-bromine atom can be efficiently replaced by iodine. unacademy.commanac-inc.co.jp The equilibrium of this SN2 reaction is driven to the product side because sodium bromide (NaBr) is poorly soluble in acetone and precipitates out of the solution. manac-inc.co.jpchemguide.co.uk

This transformation yields 2-Iodo-1-(3-bromo-4-chlorophenyl)ethanone. The resulting α-iodoketone is significantly more reactive than its bromo counterpart towards nucleophiles, which can facilitate subsequent synthetic steps, potentially allowing for reactions to occur under milder conditions or with a broader range of nucleophiles. manac-inc.co.jp This strategy of halogen exchange is a powerful tool for fine-tuning the reactivity of the substrate to achieve desired synthetic outcomes.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 1 3 Bromo 4 Chlorophenyl Ethanone and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). For α-halo acetophenones, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group. In related compounds like 2-bromo-1-(3-fluorophenyl)ethanone, this stretching vibration appears around 1688 cm⁻¹. rsc.org For 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone, a similar strong absorption is expected in the range of 1685-1705 cm⁻¹.

Other key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹, often as a series of weaker bands. For 2-bromo-1-(3-fluorophenyl)ethanone, a peak is noted at 3075 cm⁻¹. rsc.org

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂Br) group's symmetric and asymmetric stretching vibrations are found just below 3000 cm⁻¹. A peak at 2944 cm⁻¹ is observed for 2-bromo-1-(3-fluorophenyl)ethanone. rsc.org

Aromatic C=C Stretching: The benzene (B151609) ring exhibits several characteristic stretching vibrations, typically in the 1400-1600 cm⁻¹ region. For the 1,2,4-trisubstituted ring of the target compound, multiple bands are expected in this region.

C-Br and C-Cl Stretching: The vibrations of carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretching vibration typically appears in the 785-540 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 650-395 cm⁻¹. researchgate.net

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch (-CH₂) | 2980-2940 | Weak |

| Carbonyl (C=O) Stretch | 1705-1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong (multiple bands) |

| C-H Bending | 1450-1350 | Medium |

| C-Cl Stretch | 785-540 | Medium-Strong |

| C-Br Stretch (Aromatic) | 650-485 | Medium-Strong |

| C-Br Stretch (Aliphatic) | 680-515 | Medium-Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Symmetrical, non-polar bonds often produce strong Raman signals.

For this compound, the C=O stretch would also be observable in the Raman spectrum, though typically weaker than in the IR spectrum. Conversely, the aromatic C=C ring stretching vibrations and the C-Cl and C-Br bonds are expected to produce strong signals due to the high polarizability of the benzene ring and the heavy halogen atoms. This makes FT-Raman particularly useful for characterizing the halogen substitution pattern. researchgate.net

The combination of FT-IR and FT-Raman data allows for a detailed correlation with the molecular structure. The presence of a strong IR band around 1690 cm⁻¹ confirms the ketone functional group. The pattern of bands in the 1600-1450 cm⁻¹ region, along with out-of-plane bending vibrations below 900 cm⁻¹, is indicative of the 1,2,4-trisubstituted aromatic ring. The distinct frequencies for C-Cl and C-Br stretches in the lower frequency region of the spectrum confirm the presence and type of halogen substituents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. researchgate.net For this compound (C₈H₅Br₂ClO), HRMS is essential due to the presence of multiple isotopes for bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The resulting complex isotopic pattern of the molecular ion peak would be a definitive characteristic of the compound. The ability of HRMS to distinguish between ions of very similar nominal mass is crucial for confirming the exact elemental composition and ruling out other potential structures. vu.nl

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.org This technique is particularly useful for the analysis of volatile and thermally stable compounds like halogenated acetophenones. scirp.org In a GC-MS analysis, this compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

The fragmentation pattern provides a structural fingerprint. For α-bromoacetophenones, common fragmentation pathways include the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the substituted benzoyl cation. nih.gov The presence of multiple halogens would result in a complex but highly informative mass spectrum. nih.gov GC-MS is also valuable for identifying and quantifying the compound in various matrices, for example, in monitoring chemical reactions or analyzing environmental samples. vu.nlscirp.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Significance |

| HRMS | Exact mass measurement of the molecular ion (C₈H₅Br₂ClO) with high precision (e.g., within 5 ppm). | Confirms the elemental formula and distinguishes from isobaric interferences. |

| GC-MS (EI) | Molecular Ion (M⁺): A cluster of peaks corresponding to the different isotopic combinations of Br and Cl. | Determines the molecular weight. |

| Key Fragment Ions: [M-Br]⁺, [M-CH₂Br]⁺ (substituted benzoyl cation), [C₆H₃BrCl]⁺. | Provides structural information based on characteristic fragmentation patterns. |

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and conformational details.

To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. semanticscholar.org

The analysis would reveal the planarity of the phenyl ring and the orientation of the bromoacetyl group relative to the ring. For instance, in the crystal structure of a related compound, 2-bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one, the geometric parameters were found to be within normal ranges. researchgate.net The crystal system, space group, and unit cell dimensions would also be determined, providing fundamental information about the crystal packing. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice, governed by various intermolecular interactions. rsc.orgias.ac.in While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···Br hydrogen bonds may play a role in stabilizing the crystal structure. researchgate.net

Hirshfeld Surface Analysis for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique maps the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all its neighbors. researchgate.net The resulting surface, the Hirshfeld surface, provides a unique, three-dimensional picture of the molecule's shape and its immediate environment within the crystal.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed understanding of the nature and relative strength of intermolecular contacts can be achieved. mdpi.com The dnorm property, in particular, is instrumental in identifying regions of significant intermolecular contact. It is defined in terms of di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, often highlighted in red, indicate contacts shorter than the van der Waals separation, signifying strong interactions like hydrogen bonds, while positive values (blue) represent longer contacts, and white areas denote contacts around the van der Waals distance. researchgate.netmdpi.com

For this compound, while specific crystallographic data is not publicly available, we can infer the likely supramolecular interactions by analogy to structurally similar halogenated acetophenone (B1666503) derivatives reported in the literature. researchgate.netnih.gov The presence of bromine and chlorine atoms, a carbonyl group, and an aromatic ring suggests a rich variety of potential non-covalent interactions that dictate the crystal packing.

Detailed Research Findings from Analogous Structures

Studies on related brominated and chlorinated phenyl ethanone (B97240) derivatives consistently reveal the significant role of various weak intermolecular forces in their crystal assembly. researchgate.netresearchgate.net These interactions include hydrogen bonds, halogen bonds, and π-interactions.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. This plot is a histogram of di versus de, where different types of interactions appear as characteristic patterns. researchgate.net Analysis of these plots for analogous compounds allows for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs.

Based on analyses of similar structures, the expected contributions of various intermolecular contacts for this compound are summarized in the following table.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Type of Intermolecular Contact | Predicted Percentage Contribution (%) |

|---|---|

| H···H | 20 - 30 |

| C···H/H···C | 15 - 25 |

| Br···H/H···Br | 10 - 20 |

| Cl···H/H···Cl | 10 - 20 |

| O···H/H···O | 5 - 15 |

| C···C (π-π stacking) | 3 - 8 |

| Br···Br/Br···Cl | 2 - 7 |

| Other (e.g., O···Br, O···Cl) | < 5 |

Note: The data in this table is predictive and based on published findings for structurally related compounds. nih.govnih.govresearchgate.netnih.gov The actual percentages for the title compound would require experimental crystallographic data.

The H···H contacts are generally the most abundant, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.gov The C···H/H···C contacts are indicative of C-H···π interactions, where the hydrogen atoms of one molecule interact with the π-system of the phenyl ring of a neighboring molecule. researchgate.net

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation records published for the chemical compound This compound .

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the specified outline, which includes:

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Analysis

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Electronic Structure Characterization (Frontier Molecular Orbitals)

Global Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

NMR Chemical Shift Predictions

While computational studies are available for structurally related compounds such as 2-Bromo-1-(4-chlorophenyl)ethanone and 3-bromoacetophenone, this information falls outside the strict scope of the request for data pertaining solely to This compound . Adhering to the instructions to focus exclusively on the requested compound, no data can be presented.

Computational and Theoretical Investigations of 2 Bromo 1 3 Bromo 4 Chlorophenyl Ethanone

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and dynamic behavior.

For 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone, MD simulations would be instrumental in exploring the rotational freedom around the single bonds, particularly the bond connecting the bromoacetyl group to the phenyl ring. The simulation would track the atomic trajectories, allowing for the identification of low-energy conformations and the barriers to rotation between them. Factors influencing conformational preference, such as steric hindrance from the bulky bromine and chlorine substituents on the phenyl ring and electrostatic interactions, would be elucidated.

Hypothetical Data from Molecular Dynamics Simulations:

The following table illustrates the type of data that could be generated from an MD simulation study on this compound, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 1.5 | 15 |

| 2 | 60° | 0.0 | 50 |

| 3 | 120° | 2.0 | 10 |

| 4 | 180° | 0.5 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are fundamental to understanding chemical reactions at the electronic level. nih.gov These methods can be used to map out potential reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction mechanisms. nih.gov For instance, automated reaction path search methods combined with kinetic analysis can help enumerate reactant candidates for a target compound. nih.gov

In the context of this compound, quantum chemical calculations could be employed to investigate its reactivity in various chemical transformations. For example, in nucleophilic substitution reactions at the alpha-carbon bearing the bromine atom, these calculations could model the approach of a nucleophile, the structure of the transition state, and the energy profile of the entire reaction. This would help in predicting the feasibility and outcome of reactions. nih.gov Such computational studies are crucial for designing new synthetic methodologies and for understanding unexpected reaction outcomes. nih.gov

Hypothetical Reaction Pathway Analysis:

A quantum chemical study on the reaction of this compound with a nucleophile (Nu⁻) might yield the following energetic data.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [C₈H₅Br₂ClO---Nu]‡ | +15.2 |

| Products | 2-Nu-1-(3-bromo-4-chlorophenyl)ethanone + Br⁻ | -10.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Analysis of Aromaticity Indices (e.g., HOMA)

Aromaticity is a key concept in chemistry, and various computational indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index that evaluates aromaticity based on the variation of bond lengths within a ring compared to an ideal aromatic system like benzene (B151609). nih.govresearchgate.net A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. nih.gov

For this compound, a HOMA analysis would provide a quantitative measure of the aromaticity of the substituted phenyl ring. The presence of electron-withdrawing halogen substituents and the acetyl group can influence the electron distribution and bond lengths within the ring, potentially causing a deviation from perfect aromaticity. By calculating the HOMA index, one could assess the degree of this electronic perturbation.

Hypothetical HOMA Index Calculation:

The table below presents a hypothetical HOMA index for the phenyl ring of the title compound compared to benzene.

| Compound | HOMA Index |

| Benzene | 1.000 |

| This compound | 0.985 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Exploration of Tautomeric Equilibria and Proton Transfer

Tautomerism involves the migration of a proton, often accompanied by a shift of a double bond. For ketones like this compound, the most common form of tautomerism is keto-enol tautomerism. Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers and the energy barriers for their interconversion.

A computational study on this compound would involve calculating the energies of the keto and corresponding enol tautomers. The geometry of each tautomer would be optimized, and their relative energies would determine the equilibrium constant. The transition state for the proton transfer would also be located to determine the activation energy for the tautomerization process. These calculations would reveal the predominant tautomeric form under different conditions and the kinetics of their interconversion.

Hypothetical Tautomeric Equilibrium Data:

This table illustrates the potential results from a computational study on the keto-enol tautomerism of this compound.

| Tautomer | Relative Energy (kcal/mol) | Equilibrium Abundance (%) |

| Keto form | 0.0 | >99.9 |

| Enol form | +12.8 | <0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of 2 Bromo 1 3 Bromo 4 Chlorophenyl Ethanone As a Key Intermediate in Advanced Synthetic Endeavors

Precursor in the Synthesis of Complex Organic Molecules

The structural features of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone make it an ideal precursor for the synthesis of a diverse range of complex organic molecules. α-Haloketones are well-established as important building blocks in organic chemistry due to their high reactivity. asianpubs.org They serve as key starting materials for constructing various heterocyclic systems, which are integral to many areas of chemical science. asianpubs.org

The reactivity of the α-bromoacetyl group allows for facile reactions with a variety of nucleophiles. This is particularly useful in multicomponent reactions, where several simple starting materials combine in a single step to form a complex product, offering an efficient and atom-economical synthetic route. nih.gov Phenacyl bromide and its analogs are frequently employed as intermediates in such reactions to produce five- and six-membered heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. semanticscholar.orgresearchgate.net The presence of two different halogen atoms (bromine and chlorine) on the phenyl ring of the target compound provides additional sites for functionalization, potentially through cross-coupling reactions, further expanding its synthetic utility.

The synthesis of various heterocyclic compounds from α-haloketones is a cornerstone of medicinal and organic chemistry. asianpubs.org For instance, the reaction of α-bromoacetophenones with thioamides or thioureas is a classic method for synthesizing thiazole (B1198619) rings, a fundamental scaffold in many bioactive molecules. organic-chemistry.org This reactivity profile suggests that this compound is a prime candidate for generating libraries of novel, highly substituted heterocyclic compounds, which are essential for screening and discovering new chemical entities with unique properties. researchgate.net

Building Block for Pharmaceutical Intermediates and Lead Compound Synthesis

In the field of medicinal chemistry, this compound and related α-bromoacetophenones are critical intermediates for the synthesis of pharmaceutical building blocks and lead compounds. nih.gov The heterocyclic compounds derived from these intermediates are often core structures in a multitude of approved drugs. nih.gov

One of the most significant applications of α-bromoacetophenones is in the Hantzsch thiazole synthesis, where they react with a thioamide-containing compound to form a thiazole ring. organic-chemistry.org Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For example, research has shown the synthesis of 2,4-disubstituted thiazolium bromide salts from the reaction of thiosemicarbazide (B42300) with 2-bromo-1-(4-chlorophenyl)ethanone. researchgate.net The resulting thiazoles can be further modified, and their biological activities can be fine-tuned by the substituents on the phenyl ring. The 3-bromo-4-chloro substitution pattern on the target compound would lead to novel thiazole derivatives with potentially unique pharmacological profiles.

Furthermore, α-bromoacetophenones are precursors to other important pharmaceutical scaffolds, such as 1,2,4-triazoles. researchgate.net These heterocycles are present in a variety of drugs, including antifungal agents like fluconazole (B54011) and voriconazole, and anxiolytics like alprazolam. researchgate.net The synthesis of N-phenacyl derivatives of various heterocyclic systems, such as benzimidazoles, has been explored to develop new antifungal agents. nih.gov The reaction of this compound with appropriate nitrogen-containing nucleophiles can thus be a key step in developing new lead compounds for drug discovery programs. researchgate.net

Below is a table summarizing the types of heterocyclic cores that can be synthesized using α-bromoacetophenone intermediates.

| Heterocyclic Core | Reagent Type | Potential Application | Reference |

| Thiazoles | Thioamides, Thioureas | Antimicrobial, Anti-inflammatory, Anticancer | nih.govresearchgate.net |

| 1,2,4-Triazoles | Triazole precursors | Antifungal, Anxiolytic, Antiviral | researchgate.net |

| Quinoxalines | o-Phenylenediamines | Antibacterial, Anticancer | researchgate.net |

| Imidazoles | Amidines | Antifungal, Anti-inflammatory | asianpubs.org |

| Benzoxazines | 2-Aminophenols | Diverse biological activities | researchgate.net |

This table is generated based on the general reactivity of α-bromoacetophenones.

Intermediate in Agrochemical Synthesis Pathways

The utility of this compound extends to the agrochemical industry. Acetophenone (B1666503) derivatives, in general, are recognized as important precursors for the development of pesticides. nih.gov Natural acetophenones produced by plants often serve to repel insects, highlighting the potential of this class of compounds in crop protection. nih.gov

The synthesis of heterocyclic compounds from intermediates like this compound is a key strategy in developing new agrochemicals. Many commercially successful fungicides and herbicides contain heterocyclic moieties. The specific halogen substitution pattern on the aromatic ring can significantly influence the biological activity and spectrum of the final product. For example, chalcones derived from acetophenones have shown a range of biological effects, and their α,β-unsaturated structure is a target for developing new bioactive agents. researchgate.netnih.gov The synthesis of such chalcones often involves acetophenone precursors.

Moreover, the triazole ring system, which can be synthesized from α-bromoacetophenones, is a well-known "pharmacophore" in many fungicides (e.g., conazole fungicides). The ability to generate novel, halogenated triazole derivatives from this compound makes it a valuable intermediate for discovering next-generation agrochemicals with potentially improved efficacy or a different mode of action.

Utility in Materials Science for Polymer and Functional Material Development

While less documented than its role in life sciences, the chemical structure of this compound suggests significant potential in materials science for the development of polymers and functional materials. The presence of multiple reactive sites allows for its incorporation into polymeric structures or for the synthesis of specialized monomers.

The α-bromo group can act as an initiation site for certain types of polymerization reactions. More commonly, the aromatic bromine and chlorine atoms can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to build larger conjugated systems. These systems are often the basis for functional materials with interesting optical or electronic properties, which could find applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of thiophene-based materials, which are close structural analogs to the thiazoles derivable from this compound, is a major area of materials science. lookchem.com By analogy, novel thiazole-containing monomers and polymers could be synthesized from this compound, potentially leading to materials with unique properties. For example, acetophenone derivatives have been used to synthesize hybrids containing a 1,2,3-triazole ring, which have been investigated as potential antifouling agents for marine coatings, demonstrating a direct application in functional materials. nih.gov The rigid, halogenated aromatic core of the compound could also be exploited in the synthesis of liquid crystals.

Emerging Research Directions and Methodological Advancements

Sustainable and Green Chemistry Approaches in Brominated Ketone Synthesis

The principles of green chemistry are progressively being integrated into the synthesis of brominated ketones to mitigate the environmental impact of traditional methods, which often involve hazardous reagents and generate significant waste.

A notable green approach is the use of ammonium (B1175870) bromide (NH4Br) in conjunction with an oxidizing agent like Oxone. This system provides an efficient and environmentally benign method for the synthesis of α-bromoketones from secondary alcohols through a one-pot oxidation and subsequent oxidative bromination. numberanalytics.com This method avoids the use of elemental bromine, which is highly toxic and corrosive.

Another sustainable strategy involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), as recyclable reaction media. ijpsjournal.com These ionic liquids can facilitate the bromination of ketones with N-bromosuccinimide (NBS) and can be reused multiple times without significant loss of activity, thereby reducing solvent waste. ijpsjournal.com

Furthermore, the in-situ generation of bromine from more benign sources is a key aspect of green bromination. For instance, the reaction of sodium bromide (NaBr) with an oxidizing agent like sodium hypochlorite (B82951) (bleach) in an acidic medium can produce bromine in the reaction mixture as needed, minimizing the risks associated with handling and transporting liquid bromine. researchgate.net

The following table summarizes some green brominating systems for aromatic ketones:

| Brominating System | Key Advantages | Reference |

| NH4Br / Oxone | Utilizes non-toxic and stable reagents in a one-pot synthesis. | numberanalytics.com |

| NBS in Ionic Liquids | Allows for the recycling of the reaction medium, reducing waste. | ijpsjournal.com |

| NaBr / NaOCl | In-situ generation of bromine from safer starting materials. | researchgate.net |

Development of Novel Catalytic Systems for Enhanced Efficiency

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of bromination reactions. These catalysts can lower the activation energy of the reaction, enabling milder reaction conditions and higher yields of the desired product.

Acid catalysis is a well-established method for the α-bromination of ketones. researchgate.netlongdom.orgchemtube3d.commasterorganicchemistry.com The acid promotes the formation of the enol tautomer, which is the nucleophilic species that reacts with the electrophilic bromine source. researchgate.netlongdom.org However, research is ongoing to find more efficient and selective acid catalysts. For example, p-toluenesulfonic acid (PTSA) has been used to catalyze the bromination of acetophenones with NBS. rsc.org

Metal-based catalysts have also shown significant promise. Iron(III) bromide (FeBr3), which can be generated in-situ from iron and bromine, has been used as a catalyst for the bromination of aromatic compounds in microreactors. ijpsjournal.com Similarly, zinc bromide (ZnBr2), generated in-situ from zinc dust and bromine, can catalyze the α-bromination of ketones in water, offering a greener alternative to organic solvents. researchgate.net

More recently, photocatalysis has emerged as a powerful tool in organic synthesis. Light-induced reactions can often proceed under mild conditions without the need for thermal activation. For instance, the photobromination of benzylic positions has been studied in detail, with in-situ spectroscopic techniques revealing the underlying reaction mechanisms. acs.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, the design of novel synthetic routes (retrosynthesis), and the optimization of reaction conditions. numberanalytics.comijpsjournal.comchemtube3d.comrsc.orgamericanpharmaceuticalreview.comtruman.edu

Machine learning models can be trained to predict the regioselectivity of electrophilic aromatic substitutions, such as bromination. acs.orgonlineorganicchemistrytutor.commt.comyoutube.com For a molecule with multiple potential reaction sites, these models can predict the most likely position for bromination, which is critical for designing a synthesis that yields the desired isomer. For example, the RegioML model uses atomic charges and a gradient boosting machine to predict the regioselectivity of bromination reactions with high accuracy. acs.orgmt.com

Furthermore, ML algorithms can be used to optimize reaction conditions to maximize yield and minimize byproducts. researchgate.netresearchgate.netamericanpharmaceuticalreview.comspectroscopyonline.comacs.orgmdpi.com By analyzing data from a limited number of initial experiments, these algorithms can suggest new reaction parameters (e.g., temperature, solvent, catalyst concentration) to improve the outcome, accelerating the process of finding the optimal conditions for the synthesis of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone. researchgate.netresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents, such as bromination. numberanalytics.comresearchgate.netlongdom.orgtruman.eduresearchgate.netspectroscopyonline.comresearchgate.netyoutube.com The use of microreactors or tubular reactors provides superior control over reaction parameters like temperature and mixing, leading to improved safety, selectivity, and scalability. numberanalytics.comresearchgate.netamericanpharmaceuticalreview.com

The synthesis of α-bromoketones, which can be difficult to control in batch due to the formation of di- and tri-brominated byproducts, can be performed with high selectivity in a continuous flow setup. numberanalytics.comrsc.orgresearchgate.net The rapid mixing and efficient heat transfer in microreactors minimize the formation of these undesired products. numberanalytics.comresearchgate.net For instance, the α-bromination of acetophenone (B1666503) has been successfully demonstrated in a continuous flow microreactor, yielding the monobrominated product with high selectivity. researchgate.net

Flow chemistry also enables the safe use of hazardous reagents like molecular bromine by generating it in-situ and immediately consuming it in the reaction stream. researchgate.netresearchgate.netspectroscopyonline.com This "just-in-time" generation minimizes the amount of hazardous material present at any given moment, significantly enhancing the safety of the process. researchgate.netresearchgate.net

The scalability of flow chemistry is another key advantage. numberanalytics.comtruman.eduyoutube.comresearchgate.netyoutube.com A reaction optimized on a small-scale microreactor can often be scaled up by simply running the system for a longer period or by using a larger reactor with similar geometry, a process known as "scaling out." numberanalytics.com This makes flow chemistry an attractive platform for the industrial production of compounds like this compound.

The following table highlights the benefits of flow chemistry for bromination reactions:

| Feature | Advantage in Bromination Reactions | Reference |

| Enhanced Heat Transfer | Better control of exothermic reactions, reducing byproduct formation. | numberanalytics.comresearchgate.net |

| Precise Mixing | Improved selectivity for mono-bromination over poly-bromination. | numberanalytics.comrsc.orgresearchgate.net |

| In-situ Reagent Generation | Safe handling of hazardous reagents like molecular bromine. | researchgate.netresearchgate.netspectroscopyonline.com |

| Scalability | Straightforward scale-up from laboratory to production scale. | numberanalytics.comtruman.eduyoutube.comresearchgate.netyoutube.com |

Advanced Analytical Techniques for In-situ Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netlongdom.orgamericanpharmaceuticalreview.commt.comresearchgate.net In the context of synthesizing this compound, advanced analytical techniques for in-situ (in the reaction mixture) monitoring are invaluable for understanding reaction kinetics, identifying intermediates, and ensuring process control.

Spectroscopic techniques are at the forefront of in-situ reaction monitoring. ijpsjournal.comonlineorganicchemistrytutor.commdpi.comelsevier.com

Fourier-Transform Infrared (FTIR) Spectroscopy can track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies in real-time. spectroscopyonline.comrsc.org It is particularly useful for following the changes in carbonyl and other functional groups during the reaction. spectroscopyonline.comrsc.org

Raman Spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. It is often less sensitive to the solvent and can be used to monitor reactions in aqueous media.